molecular formula C18H17N3OS B2963364 N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721425-77-0

N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2963364
CAS No.: 721425-77-0
M. Wt: 323.41
InChI Key: LTWUBJTWFABSFS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic acetamide derivative featuring a quinazolin-4-ylthio moiety linked to an N-(2,3-dimethylphenyl)acetamide backbone. This compound belongs to a class of sulfur-containing heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities . The quinazolinone core and thioether linkage contribute to its structural uniqueness, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWUBJTWFABSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a quinazolin-4-ylthio moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of quinazolinone derivatives with thiol-containing compounds. Recent studies have explored modifications to enhance the compound's efficacy and selectivity against specific biological targets.

1. Antioxidant Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) and CUPRAC (cupric ion reducing antioxidant capacity).

Table 1: Antioxidant Activity of Quinazolinone Derivatives

CompoundEC50 (µM)Assay Type
This compound24.67ABTS
Control (Kojic Acid)27.56ABTS
Other Quinazolinone Derivative15.3CUPRAC

The presence of hydroxyl groups in ortho positions significantly enhances the antioxidant capacity, indicating a structure-activity relationship where functional groups play a crucial role in reactivity.

2. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference Compound
MCF-710.28Doxorubicin
HepG28.107Bleomycin

The compound's mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, leading to cell cycle arrest in the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : The compound exhibits inhibitory effects on tyrosinase, an enzyme critical for melanin production. This property is particularly relevant in cosmetic applications and skin-related therapies.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily due to the ability of the compound to scavenge free radicals and reduce oxidative stress within cells.
  • Caspase Activation : In cancer cells, the compound triggers apoptosis by activating caspases, which are essential for programmed cell death.

Case Study 1: Tyrosinase Inhibition

A study evaluated various quinazolinone derivatives for their tyrosinase inhibitory activity. This compound demonstrated significant inhibition with an IC50 value lower than that of kojic acid, a standard inhibitor.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against MCF-7 cells. The results indicated an IC50 value that suggests higher potency than traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Quinazolinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
This compound (Target) Quinazolin-4-ylthio 2,3-Dimethylphenyl ~355.4 (estimated) Likely moderate lipophilicity; potential enzyme inhibition
2-((3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide 4-Chlorophenyl 2,6-Dibromo-4-methylphenyl 614.5 Enhanced halogenated bulk; possible improved binding affinity
N-(4-Chloro-2-methylphenyl)-2-((3-allyl-4-oxoquinazolin-2-yl)thio)acetamide 3-Allyl 4-Chloro-2-methylphenyl 399.9 Allyl group increases flexibility; potential for covalent interactions
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl Phenyl 464.5 Sulfonamide group enhances solubility and hydrogen bonding
N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide 4-Sulfamoylphenyl 3,5-Dimethoxyphenyl 544.6 Methoxy groups improve membrane permeability

Key Observations :

  • Sulfonamide Groups : Compounds with 4-sulfamoylphenyl (e.g., ) exhibit improved water solubility due to polar sulfonamide moieties.
  • Alkyl/Aryl Flexibility : Allyl or methoxy groups (e.g., ) modulate steric effects and electronic properties, influencing pharmacokinetics.

Trends :

  • Ultrasound-assisted methods (e.g., ) improve reaction efficiency and yield.
  • Carbodiimide reagents (e.g., EDC) are critical for amide bond formation in high-yield syntheses .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with Tukey’s Post Hoc : Compare multiple derivatives’ efficacy across cell lines or animal models .

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